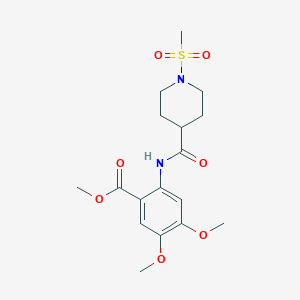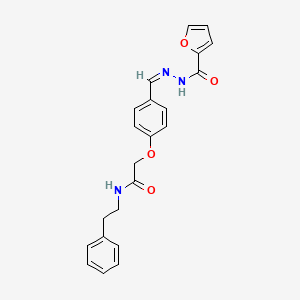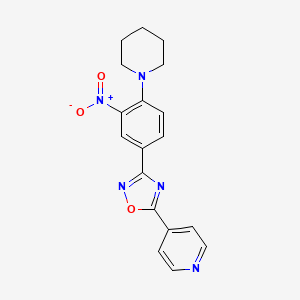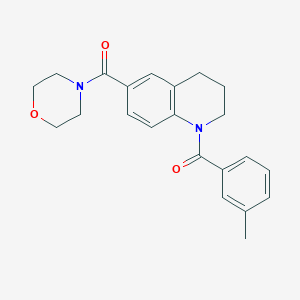
methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, also known as MDB, is a synthetic compound that has gained attention in the scientific community due to its potential as a pharmacological tool. MDB is a derivative of the psychoactive compound mescaline, which is found in certain cacti.
Wirkmechanismus
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate acts as a selective antagonist of the 5-HT2A receptor, blocking the binding of serotonin to this receptor subtype. This leads to a decrease in the activity of the 5-HT2A receptor pathway, which is thought to be involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety-like behavior and increase exploratory behavior. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has several advantages as a pharmacological tool for neuroscience research. It is highly selective for the 5-HT2A receptor, meaning that it can be used to study the role of this receptor subtype in various behaviors without affecting other serotonin receptors. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been shown to have a relatively low toxicity profile in animal studies.
However, there are also limitations to the use of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate in lab experiments. One limitation is that it is a synthetic compound, which can make it more difficult to study than naturally occurring compounds. Additionally, the effects of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate may vary depending on the species and strain of animal used in experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate. One direction is to further investigate its potential as a pharmacological tool for studying the role of the 5-HT2A receptor in various behaviors. Additionally, methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate could be used to study the potential therapeutic effects of blocking the 5-HT2A receptor in various pathological conditions, such as anxiety disorders and addiction. Finally, further research could be done to optimize the synthesis method of methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate, making it more accessible to researchers.
Synthesemethoden
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate is synthesized through a multi-step process, starting with the reaction between 4,5-dimethoxy-2-nitrobenzoic acid and methyl 4-piperidonecarboxylate. This is followed by the reaction of the resulting intermediate with methylsulfonyl chloride and sodium hydroxide. Finally, the product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been studied for its potential as a pharmacological tool in neuroscience research. It has been shown to act as a selective antagonist of the 5-HT2A receptor, a subtype of serotonin receptor that is implicated in various physiological and pathological processes. methyl 4,5-dimethoxy-2-(1-(methylsulfonyl)piperidine-4-carboxamido)benzoate has been used to study the role of the 5-HT2A receptor in various behaviors, including anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
methyl 4,5-dimethoxy-2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O7S/c1-24-14-9-12(17(21)26-3)13(10-15(14)25-2)18-16(20)11-5-7-19(8-6-11)27(4,22)23/h9-11H,5-8H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEWPWHIGIYTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethoxy-2-({[1-(methylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)



